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Compound of Interest

4-amino-N-
Compound Name:
propylbenzenesulfonamide

Cat. No. B183696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of the compound 4-amino-N-propylbenzenesulfonamide (CAS No. 58687-83-5).
Due to a lack of extensive, publicly available experimental data for this specific molecule, this
report combines predicted data from computational models with detailed, generalized
experimental protocols for the determination of these key properties. This guide is intended to
serve as a valuable resource for researchers and professionals engaged in drug discovery,
chemical synthesis, and pharmaceutical development.

Physicochemical Data

The following tables summarize the predicted physicochemical properties of 4-amino-N-
propylbenzenesulfonamide. These values have been computationally generated and should
be considered as estimates. For definitive characterization, experimental verification is
recommended.

Table 1: General and Physical Properties (Predicted)
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Property Value Source
Molecular Formula C9oH14N202S -
Molecular Weight 214.29 g/mol -

Melting Point 135-145 °C Predicted
Boiling Point 404.9 °C at 760 mmHg Predicted
Density 1.257 g/cm3 Predicted
Refractive Index 1.588 Predicted
Polarizability 23.45 A3 Predicted

Table 2: Solubility and Partitioning Properties

(Predicted)
Property Value Source
Water Solubility 2.35¢/L Predicted
logP (Octanol-Water Partition ]
o 0.95 Predicted
Coefficient)
logS (Aqueous Solubility) -1.96 Predicted

Property Value Source

pKa (Acidic) 9.88 Predicted
pKa (Basic) 2.65 Predicted
Physiological Charge OatpH 7.4 Predicted

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of
key physicochemical properties. These protocols are based on standard laboratory practices
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and can be adapted for the specific analysis of 4-amino-N-propylbenzenesulfonamide.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid

phase. It is a crucial indicator of purity.[1][2]

Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

Capillary tubes (sealed at one end)

Thermometer

Mortar and pestle

Spatula

Procedure:

Sample Preparation: A small amount of finely powdered 4-amino-N-
propylbenzenesulfonamide is introduced into the open end of a capillary tube. The tube is
then gently tapped to pack the sample into the sealed end, to a height of about 1-2 mm.[2][3]

Apparatus Setup: The capillary tube is placed in the heating block of the melting point
apparatus, adjacent to the thermometer.

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the
temperature approaches the expected melting point.[1]

Observation: The temperatures at which the substance first begins to melt (the first
appearance of liquid) and when the entire sample has completely melted are recorded. This
range represents the melting point.[3]

Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure
compound, while a broad melting range suggests the presence of impurities.[1]
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pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

compound with ionizable groups like 4-amino-N-propylbenzenesulfonamide, the pKa values

are critical for understanding its behavior in different pH environments. UV-Vis

spectrophotometry can be employed to determine pKa by monitoring the change in absorbance

at a specific wavelength as a function of pH.[4][5]

Apparatus and Materials:

UV-Vis spectrophotometer

pH meter

Quartz cuvettes

A series of buffer solutions with known pH values spanning the expected pKa range

Stock solution of 4-amino-N-propylbenzenesulfonamide in a suitable solvent (e.g., DMSO)

Procedure:

Wavelength Selection: The UV-Vis spectra of the compound are recorded in highly acidic
and highly basic solutions to determine the wavelengths of maximum absorbance for the
fully protonated and deprotonated species, respectively.

Sample Preparation: A series of solutions is prepared by adding a small, constant amount of
the stock solution of 4-amino-N-propylbenzenesulfonamide to each of the buffer solutions.

Absorbance Measurement: The absorbance of each solution is measured at the
predetermined wavelength(s) of maximum difference between the ionized and unionized
forms.

Data Analysis: The absorbance values are plotted against the corresponding pH values. The
resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at which the
concentrations of the protonated and deprotonated species are equal (the inflection point of
the curve).[4]
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logP Determination by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a
critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the
traditional and most reliable method for its experimental determination.[6]

Apparatus and Materials:

o Separatory funnels or vials

e Mechanical shaker

e Centrifuge

o UV-Vis spectrophotometer or HPLC for concentration analysis
e 1-Octanol (pre-saturated with water)

o Water or buffer solution (pre-saturated with 1-octanol)

o Stock solution of 4-amino-N-propylbenzenesulfonamide
Procedure:

o Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer) are mixed
and shaken vigorously to ensure mutual saturation. The two phases are then separated.

o Partitioning: A known amount of 4-amino-N-propylbenzenesulfonamide is dissolved in one
of the phases (usually the one in which it is more soluble). This solution is then mixed with a
known volume of the other phase in a separatory funnel.

o Equilibration: The mixture is shaken for a sufficient period to allow for the partitioning of the
compound between the two phases to reach equilibrium. The funnel is then allowed to stand,
or centrifuged, to ensure complete separation of the two layers.

o Concentration Analysis: The concentration of the compound in each phase is determined
using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the octanol phase to its concentration in the agueous phase. The logP is the
base-10 logarithm of this value.

Visualizations
Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-
water partition coefficient (logP) using the shake-flask method.
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Caption: Workflow for logP determination.
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This diagram outlines the sequential process of preparing the solvent phases, partitioning the
analyte, and subsequently analyzing the concentrations to calculate the logP value. Each stage
is crucial for obtaining an accurate and reproducible measurement of this important
physicochemical property.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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